Product packaging for Fmoc-lys(ME,boc)-OH(Cat. No.:CAS No. 951695-85-5)

Fmoc-lys(ME,boc)-OH

Cat. No.: B613417
CAS No.: 951695-85-5
M. Wt: 482.6 g/mol
InChI Key: JHMSFOFHTAYQLS-QHCPKHFHSA-N
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Description

Significance of Unnatural Amino Acids in Biochemical Research

Unnatural amino acids are non-proteinogenic amino acids that can be incorporated into peptides and proteins to confer novel properties. rsc.org Their use has gained significant traction in protein engineering and drug discovery, enabling the creation of proteins with enhanced stability and activity. rsc.org The introduction of UAAs offers a rational approach to designing efficient biocatalysts and therapeutic peptides with versatile physicochemical and biological functions. rsc.org These modifications can range from simple side-chain alterations to the incorporation of entirely new functional groups, each designed to probe or modulate a specific biological process. nih.gov The applications of UAAs are extensive, including the development of antibody-drug conjugates, probes for monitoring protein conformation, and the creation of peptide-based imaging agents and antimicrobial therapeutics. rsc.org

Role of Lysine (B10760008) Derivatives in Advanced Peptide Chemistry

Lysine, with its primary amino group on the side chain, is a particularly versatile residue for chemical modification. nih.gov This functional group provides a convenient handle for a wide array of bioconjugation techniques, allowing for the attachment of various molecules such as fluorescent dyes, polyethylene (B3416737) glycol (PEG) chains, and other bioactive moieties. nih.govchempep.com In peptide synthesis, protecting groups are essential to prevent unwanted side reactions at the lysine side chain. peptide.com The choice of protecting group is critical and depends on the specific requirements of the synthetic strategy. peptide.comissuu.com

Derivatives of lysine with selectively removable protecting groups are invaluable for the synthesis of complex peptides, such as branched or cyclic structures. chempep.comsigmaaldrich.com For instance, the use of an orthogonal protecting group on the lysine side chain allows for its selective deprotection while the peptide remains attached to the solid support, enabling site-specific modification. peptide.comsigmaaldrich.com

Overview of Fmoc-Lys(Me,Boc)-OH in Contemporary Peptide Synthesis

This compound is a specialized lysine derivative that plays a crucial role in the synthesis of peptides containing a monomethylated lysine residue at a specific position. chemicalbook.comchempep.com This compound features three key protective and modifying groups:

Fmoc (9-fluorenylmethoxycarbonyl) group: This base-labile group protects the α-amino group of the lysine, allowing for its sequential addition during solid-phase peptide synthesis (SPPS). chemicalbook.com

Boc (tert-butoxycarbonyl) group: This acid-labile group protects the ε-amino group of the lysine side chain. chemicalbook.com

Methyl (Me) group: This modification is on the ε-amino group of the lysine side chain, resulting in a monomethylated lysine. chemicalbook.com

The strategic placement of these groups allows for the controlled incorporation of a monomethylated lysine into a growing peptide chain. chemicalbook.comchempep.com The Fmoc group is removed at each cycle of peptide synthesis to allow for the addition of the next amino acid, while the Boc group remains in place to protect the methylated side chain. The Boc group is typically removed during the final cleavage of the peptide from the resin, often using a strong acid like trifluoroacetic acid (TFA). chempep.compeptide.com

The synthesis of peptides containing N-methylated amino acids, including methylated lysine, is of significant interest due to the effects of this modification on the peptide's properties. N-methylation can enhance a peptide's resistance to enzymatic degradation, improve its membrane permeability, and influence its conformation, all of which are desirable characteristics for therapeutic peptides. nih.govresearchgate.netmdpi.com Specifically, the incorporation of monomethylated lysine is critical for studying the role of this post-translational modification in various biological processes, most notably in the regulation of gene expression through histone modifications. chemicalbook.compeptide.comresearchgate.net

The table below summarizes the key protecting groups used in this compound and their respective functions and cleavage conditions.

Protecting GroupProtected GroupCleavage ConditionPurpose in Synthesis
Fmocα-amino groupBase (e.g., Piperidine) evitachem.comTemporary protection during peptide chain elongation.
Bocε-amino groupAcid (e.g., Trifluoroacetic Acid) evitachem.comStable protection of the side chain during synthesis.

The table below provides the chemical properties of this compound.

PropertyValue
Synonym Fmoc-N-ε-methyl-N-ε-t-Boc-L-lysine chempep.com
CAS Number 951695-85-5 chempep.com
Molecular Formula C27H34N2O6 chempep.com
Molecular Weight 482.6 g/mol chempep.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H34N2O6 B613417 Fmoc-lys(ME,boc)-OH CAS No. 951695-85-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O6/c1-27(2,3)35-26(33)29(4)16-10-9-15-23(24(30)31)28-25(32)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,9-10,15-17H2,1-4H3,(H,28,32)(H,30,31)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMSFOFHTAYQLS-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657020
Record name N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N~6~-methyl-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951695-85-5
Record name N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N~6~-methyl-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 951695-85-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Application of Fmoc Lys Me,boc Oh in Solid Phase Peptide Synthesis Spps

Incorporation of Monomethyl-lysine into Peptide Sequences

The primary application of Fmoc-Lys(Me,Boc)-OH is to introduce a site-specific monomethylated lysine (B10760008) into a growing peptide chain. nih.gov This allows for the precise synthesis of peptides with defined post-translational modifications, which is essential for studying their structure-function relationships. The presence of the methyl group on the ε-amino group of lysine can influence the peptide's conformation, stability, and biological interactions.

Coupling Strategies and Reaction Conditions

The incorporation of this compound into a peptide sequence is achieved through standard coupling protocols common to Fmoc-SPPS. The carboxylic acid group of this compound is activated to facilitate the formation of a peptide bond with the free N-terminal amine of the resin-bound peptide.

A variety of coupling reagents can be employed for the activation step. The choice of reagent can be critical, especially when dealing with sterically hindered amino acids or sequences prone to aggregation. Common activators include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure® to enhance efficiency and minimize side reactions like racemization.

Uronium-based reagents are also highly effective and frequently used. These include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). sigmaaldrich.com These are typically used with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). For particularly challenging couplings, phosphonium (B103445) salts such as PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) can be utilized.

The reaction is typically carried out in a polar aprotic solvent, with N,N-dimethylformamide (DMF) being the most common choice. chempep.com The reaction temperature is usually ambient, although for difficult couplings or to minimize racemization, lower temperatures (0–4°C) may be employed.

Coupling Reagent ClassSpecific ReagentsTypical Base
CarbodiimidesDIC, DCC- (with HOBt or OxymaPure®)
Uronium SaltsHBTU, TBTU, HATUDIPEA, NMM
Phosphonium SaltsPyBOP®DIPEA

Compatibility with Fmoc-SPPS Protocols

This compound is fully compatible with standard Fmoc-SPPS protocols. sigmaaldrich.comchemicalbook.com The Fmoc protecting group on the α-amino group is labile to mild basic conditions, typically a 20% solution of piperidine (B6355638) in DMF, which allows for its selective removal at each step of the peptide elongation without affecting the acid-labile Boc group on the side chain. nih.gov The compound is stable to the repetitive basic treatments required for Fmoc deprotection throughout the synthesis. It can be readily used in both manual and automated peptide synthesizers. chempep.com

Optimization of Coupling Efficiency

While standard coupling protocols are generally effective, the incorporation of modified amino acids like this compound can sometimes present challenges due to steric hindrance. To ensure high coupling efficiency and prevent the formation of deletion sequences, several optimization strategies can be employed.

Extended Coupling Times: For sterically demanding residues, extending the reaction time from the standard 1-2 hours to 4 hours or even longer can drive the reaction to completion. googleapis.com

Double Coupling: Performing the coupling reaction twice with a fresh portion of the activated amino acid can significantly improve the yield for difficult couplings.

Choice of Coupling Reagent: Using more potent activating reagents like HATU or PyBOP® can enhance coupling kinetics and efficiency. The combination of HATU with an additive like HOAt (1-hydroxy-7-azabenzotriazole) is known to be particularly effective for hindered couplings.

Microwave-Assisted SPPS: The application of microwave energy can accelerate coupling reactions, reduce reaction times, and improve yields, especially for lysine-rich or aggregation-prone sequences. nih.govchempep.com

Resin Choice: The use of low-loaded or specialized resins, such as those with a polyethylene (B3416737) glycol (PEG) spacer, can improve the solvation of the growing peptide chain and the accessibility of the reactive sites, thereby enhancing coupling efficiency.

Optimization StrategyDescription
Extended Coupling Time Increasing the duration of the coupling reaction to allow for complete acylation.
Double Coupling Repeating the coupling step with fresh reagents to drive the reaction to completion.
Potent Activators Utilizing highly reactive coupling reagents such as HATU or PyBOP®.
Microwave Irradiation Applying microwave energy to accelerate the coupling reaction.
Resin Modification Using resins with lower substitution levels or PEG linkers to reduce steric hindrance.

Orthogonal Protecting Group Strategies in Lysine-Containing Peptides

The success of Fmoc-SPPS relies heavily on the use of orthogonal protecting groups, which can be removed under different chemical conditions, allowing for the selective deprotection of specific functional groups. nih.goviris-biotech.de this compound is a prime example of a building block designed with an orthogonal protection scheme.

Role of Fmoc Protection on α-Amino Group

The 9-fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amino group of the lysine. chemicalbook.com Its key features are its stability to acidic and mild basic conditions, yet its rapid removal by a stronger base, typically piperidine. nih.govevitachem.com This orthogonality is fundamental to the Fmoc/tBu strategy. During each cycle of peptide synthesis, the Fmoc group of the newly added amino acid is removed to expose a free α-amino group for the next coupling reaction. This process is repeated until the desired peptide sequence is assembled. nih.gov The Fmoc group prevents polymerization of the amino acid during activation and ensures that peptide bond formation occurs exclusively at the N-terminus of the growing peptide chain. nih.gov

Function of Boc and Methyl Protection on ε-Amino Group

The ε-amino group of the lysine side chain is protected by a combination of a tert-butoxycarbonyl (Boc) group and a methyl (Me) group. chemicalbook.com

Boc Group: The Boc group is a permanent protecting group during the SPPS cycles. It is stable to the basic conditions used for Fmoc removal, thus preventing the ε-amino group from participating in unwanted side reactions, such as branching of the peptide chain. The Boc group is removed under strongly acidic conditions, typically with trifluoroacetic acid (TFA), during the final step of cleaving the completed peptide from the solid support. sigmaaldrich.comchempep.com This acid-lability makes it orthogonal to the base-labile Fmoc group.

Methyl Group: The methyl group is not a protecting group in the traditional sense, as it is not removed during the synthesis. Instead, it is a permanent modification that becomes part of the final peptide structure. Its function is to create a monomethylated lysine residue within the peptide sequence. The presence of the methyl group on the ε-nitrogen alters the basicity and hydrogen-bonding capacity of the lysine side chain, which can have significant effects on the peptide's biological activity and properties. During the synthesis, the Boc group effectively shields the methylated amine, ensuring its integrity throughout the peptide assembly. chemicalbook.com

This dual protection of the side chain ensures that the monomethylated lysine is incorporated with high fidelity and that the final deprotection yields the desired modified peptide.

Minimization of Side Reactions during Deprotection (e.g., premature Fmoc removal by free ε-amino functions)

The pKa value of the lysine ε-amino group is a key factor in its ability to induce Fmoc removal. researchgate.net Research has shown that this side reaction is not significantly promoted by the α-amino group or the less basic β-amino side-chain of a diaminopropionic acid (Dapa) residue. researchgate.net However, the side chains of ornithine (Orn) and diaminobutanoic acid (Daba) can also cause this unwanted deprotection. researchgate.net

The use of this compound provides a robust solution to this problem. The tert-butyloxycarbonyl (Boc) group effectively shields the ε-amino function, preventing it from acting as an internal base for premature Fmoc removal. chempep.com The Boc group is stable to the basic conditions (typically 20% piperidine in DMF) used for Nα-Fmoc cleavage, ensuring the integrity of the side-chain protection throughout the chain elongation process. chempep.com This orthogonal protection scheme, where the Fmoc group is base-labile and the Boc group is acid-labile, is fundamental to modern SPPS.

Furthermore, the Nε-methylation in this compound introduces an additional layer of control. While the primary purpose of the Boc group is protection, the methyl group itself can subtly influence the reactivity and basicity of the ε-nitrogen, though its main role is as a post-translational modification mimic. peptide.com The stability of the Boc group under standard Fmoc-SPPS conditions is high, ensuring that side reactions originating from the lysine side chain are minimized until the final acid-mediated cleavage step.

Other common side reactions in Fmoc-SPPS, such as diketopiperazine formation at the dipeptide stage or aspartimide formation involving aspartic acid residues, are sequence-dependent and addressed by other strategic considerations, but the protection of the lysine side chain with a stable group like Boc is a primary and effective measure against premature deprotection events. iris-biotech.de

Chemo- and Regioselective Manipulation of Lysine Side Chains in SPPS

The unique structure of this compound, featuring two distinct and orthogonally stable protecting groups, allows for precise chemo- and regioselective manipulation of the lysine residue within a peptide sequence while it is still attached to the solid support.

On-Resin Modifications Utilizing this compound

The primary application of this compound is the direct incorporation of a monomethylated lysine residue into a peptide sequence. peptide.comsigmaaldrich.comnih.gov This is crucial for synthesizing peptides that mimic post-translational modifications (PTMs), particularly for studying epigenetics and the role of histone methylation. peptide.comchemicalbook.com In this context, the "modification" is the Nε-methylation that is already present in the building block.

The synthesis proceeds by coupling this compound using standard activation methods. chempep.compeptide.com The peptide chain is elongated, and upon completion, the final TFA cleavage cocktail removes the Boc group from the lysine side chain, along with other side-chain protecting groups and the resin linker, to yield the desired peptide containing Nε-monomethyl-lysine. peptide.compeptide.com

While this compound is not designed for subsequent on-resin side-chain reactions due to the stability of the Boc group, other lysine derivatives with selectively removable groups [e.g., Fmoc-Lys(Alloc)-OH or Fmoc-Lys(Mtt)-OH] are used for such purposes. chempep.com Once the Alloc or Mtt group is selectively removed, the now-free ε-amino group can undergo various on-resin modifications, including:

Acylation: Reaction with an activated carboxylic acid to attach moieties like biotin (B1667282) or fluorescent dyes. peptide.com

Branching: Acylation with another protected amino acid to initiate the synthesis of a branched peptide. chempep.com

Pegylation: Attachment of polyethylene glycol (PEG) chains. chempep.com

The table below summarizes the orthogonality of common lysine side-chain protecting groups used in Fmoc-SPPS.

Protecting GroupNα-Fmoc Deprotection (20% Piperidine/DMF)Side-Chain Deprotection ReagentFinal Cleavage (TFA-based)Orthogonality Use
Boc StableTFACleavedStandard protection
Mtt Stable~1% TFA/DCMCleavedSelective on-resin modification
Alloc StablePd(PPh₃)₄ / ScavengerStableSelective on-resin modification
Dde/ivDde Stable~2% Hydrazine/DMFStableSelective on-resin modification

Evaluation of Peptide Integrity and Purity Post-Synthesis

The ultimate success of a peptide synthesis is determined by the integrity and purity of the final product. Following cleavage from the solid support and global deprotection, the crude peptide is analyzed to assess the outcome of the synthesis and guide purification strategies. High-Performance Liquid Chromatography (HPLC) is the primary analytical tool for this evaluation. researchgate.net

The purity of a crude peptide synthesized using this compound is influenced by several factors throughout the SPPS process:

Coupling Efficiency: Incomplete coupling reactions at any stage lead to deletion sequences, which are often difficult to separate from the target peptide. The use of efficient coupling reagents (e.g., HATU, HBTU) and monitoring reaction completeness (e.g., Kaiser or Chloranil test) is crucial. researchgate.net

Fmoc Deprotection Efficiency: Incomplete removal of the Fmoc group results in N-terminally capped deletion peptides. iris-biotech.de

Side Reactions: As discussed, premature Fmoc removal can occur, but is prevented by the Boc group on the lysine side chain. researchgate.net Other side reactions like aspartimide formation or racemization, particularly at the C-terminal residue or at histidine and cysteine, can still occur depending on the sequence and synthesis conditions. rsc.org Research has shown that the choice of solvent systems can impact the prevalence of certain side reactions. rsc.org

Cleavage: The final cleavage cocktail (e.g., TFA/TIS/H₂O) must efficiently remove all protecting groups and cleave the peptide from the resin without degrading the target peptide. researchgate.net

Recent advancements in SPPS technology, such as High-Temperature Fast-Flow SPPS (HTF-SPPS), have demonstrated the ability to produce peptides with high purity in significantly reduced synthesis times. semanticscholar.org The table below presents illustrative data comparing different SPPS methods and conditions and their impact on crude peptide purity, highlighting the continuous effort to optimize synthesis outcomes.

Peptide Sequence (Example)Synthesis MethodKey ConditionsCrude Purity (%)Reference
Model Peptide-aHSS-SPPS30°C, 5 min reactions>97% semanticscholar.org
Model Peptide-aHSS-SPPS30°C, 30 sec reactions91% semanticscholar.org
Model Peptide-aHTF-SPPS90°C, 30 sec reactions>97% semanticscholar.org
Somatostatin (Challenging Sequence)Mw-SPPSStandard41% semanticscholar.org
Somatostatin (Challenging Sequence)HTF-SPPS90°C, short reactions60% semanticscholar.org
BivalirudinGreen SPPSNBP/DOL (coupling), DMSO/DOL (deprotection)70% rsc.org

HSS-SPPS: High Shear Stirring SPPS; HTF-SPPS: High Temperature Fast-Flow SPPS; Mw-SPPS: Microwave-assisted SPPS; NBP/DOL: N-butyl-2-pyrrolidone/1,3-dioxolane.

After purification, typically by preparative HPLC, the final peptide's identity is confirmed by mass spectrometry, and its purity is re-assessed by analytical HPLC to be ≥95-98% for most research applications. researchgate.net The successful incorporation of the Nε-methyl-lysine using this compound would be confirmed by the final mass of the peptide.

Peptides Containing Fmoc Lys Me,boc Oh: Structural and Functional Impact

Conformational Analysis of Peptides Incorporating Methylated Lysine (B10760008)

Studies on poly(L-lysine) have shown that methylation of the ε-amino groups alters its conformational properties. tandfonline.com Specifically, methylation increases the resistance of the polypeptide to conformational changes induced by heat and sodium chloride. tandfonline.com Furthermore, the degree of methylation can dictate the secondary structure adopted in different solvent environments. For example, with increasing methylation, the conformation of poly(lysine) in the presence of dodecyl sulfate (B86663) transitions from a β-sheet to a 50% α-helical structure, and eventually to a random coil at maximum methylation. tandfonline.com

In the context of specific peptide structures, N-methylation can have a pronounced effect on turn conformations. The impact of N-methylation is highly dependent on the chirality of the adjacent amino acid residues. researchgate.net For instance, in model dipeptides, homochiral sequences are significantly affected by N-methylation, showing a strong preference for a βVI-folded conformation that includes a cis amide bond. researchgate.net Conversely, heterochiral sequences tend to retain a βII-folded conformation with a trans middle amide bond, showing less conformational perturbation. researchgate.net

Molecular dynamics simulations and experimental data on the molecular chaperone Hsp90 have revealed that the methylation of a single, conserved C-terminal lysine acts as a switch for long-range conformational communication. nih.gov This single modification can alter the entire conformational cycle of the protein, demonstrating the profound allosteric control that can be exerted by lysine methylation. nih.gov

Influence of ε-Methylation on Peptide Stability

Resistance to Proteolytic Degradation (e.g., trypsin, lysyl endopeptidase)

A key advantage of incorporating methylated lysine into peptides is the enhanced resistance to proteolytic enzymes that specifically recognize and cleave at lysine residues.

Trypsin: This protease cleaves peptide bonds at the C-terminus of lysine and arginine residues. mpi-cbg.de The presence of a methyl group on the ε-amino group of lysine generally hinders tryptic cleavage. The degree of resistance often correlates with the level of methylation; higher methylation states (di- and trimethylation) confer greater resistance than monomethylation. researchgate.net Studies on histone H3-derived peptides showed that while monomethylated lysine was still cleaved by trypsin, the trimethylated version was almost completely stable. researchgate.net However, it's important to note that trypsin can still cleave at dimethylated lysine residues, although the efficiency is sequence-dependent and generally lower than for unmodified lysine. nih.govmsbioworks.com

Lysyl Endopeptidase (Lys-C): This enzyme is highly specific for cleaving at the C-terminus of lysine residues. researchgate.net Similar to trypsin, its activity can be affected by modifications to the lysine side chain. While Lys-C is known for its high specificity, some reports suggest it is unable to cleave monomethylated lysine residues. google.com This makes ε-methylation a powerful tool for protecting specific lysine-containing sequences from degradation by Lys-C.

The table below summarizes the relative cleavage efficiency of trypsin at differently methylated lysine residues based on qualitative and semi-quantitative findings from various studies.

Modification StateEnzymeRelative Cleavage EfficiencySource(s)
Unmodified LysineTrypsinHigh mpi-cbg.denih.gov
Monomethylated Lysine (Kme1)TrypsinReduced researchgate.net
Dimethylated Lysine (Kme2)TrypsinSignificantly Reduced / Sequence Dependent researchgate.netnih.gov
Trimethylated Lysine (Kme3)TrypsinNear-Complete Resistance researchgate.net
Monomethylated Lysine (Kme1)Lysyl EndopeptidaseReported as non-cleavable google.com

Modulation of Peptide Bioactivity and Interactions

The methylation of lysine, introduced via Fmoc-Lys(Me,Boc)-OH, is a critical post-translational modification (PTM) that can profoundly modulate the biological activity of peptides and proteins. acs.org This modification acts as a key regulator in numerous cellular processes by altering protein-protein, protein-DNA, and protein-lipid interactions. tandfonline.comnih.gov

Lysine methylation can either enhance or diminish the biological function of a peptide. For example, in the nuclear co-repressor protein RIP140, methylation at specific lysine residues enhances its gene-repressive activity. acs.org This is, in part, because the methylation status can affect interactions with other proteins, such as histone deacetylases (HDACs). acs.org Conversely, in other contexts, methylation can disrupt binding. Increasing methylation of poly(lysine) weakens its interaction with polynucleotides, as measured by dissociation in the presence of salt. tandfonline.com

The effect of lysine methylation on protein-protein interactions is often mediated by specialized "reader" domains that specifically recognize methylated lysine. acs.orgpnas.org These domains, such as Tudor, PHD, and Chromo domains, bind to methylated lysine residues with high specificity for the degree of methylation (mono-, di-, or tri-). pnas.org For instance, the Tudor domain of 53BP1 binds to dimethylated lysine 20 on histone H4 (H4K20me2), but this interaction can be modulated by other nearby modifications. acs.orgresearchgate.net

The table below provides examples of how lysine methylation, at different states, can impact the function and interactions of various proteins and peptides.

Protein/PeptideMethylation Site/StateFunctional ImpactInteraction Partner(s)Source(s)
Histone H3H3K4me3Transcriptional activationSpindlin1, ING1 pnas.orgacs.org
Histone H3H3K9me3Transcriptional repressionSu(Var)205 acs.org
Histone H4H4K20me1Transcriptional repressionL3MBTL1 acs.org
p53K370 (mono, di, tri)Regulation of stability and transcriptional activityVarious "reader" proteins researchgate.net
RIP140K591, K653, K757Enhanced gene repressionHDAC3 acs.org
Hsp90C-terminal LysineAltered conformational cycle and ATPase activityCo-chaperones, client proteins nih.gov

Biomedical and Chemical Biology Applications of Fmoc Lys Me,boc Oh Derivatives

Engineering of Peptides with Post-Translational Modifications

The ability to introduce specific post-translational modifications (PTMs) into peptides is fundamental to understanding their function. Fmoc-Lys(Me,Boc)-OH is a key reagent in this endeavor, enabling the synthesis of peptides with site-specific lysine (B10760008) methylation.

Synthesis of Methylated Histone Tail Peptides for Epigenetic Studies

The post-translational modification of histone proteins, particularly within their N-terminal tails, constitutes a critical regulatory mechanism in gene expression, often referred to as the "histone code". nih.gov Methylation of lysine residues on histones is a key epigenetic mark, and the synthesis of histone tail peptides with site-specific methylation is essential for deciphering the functional consequences of these modifications. nih.govchemicalbook.com

This compound is instrumental in the solid-phase peptide synthesis (SPPS) of such peptides. chemicalbook.com The Fmoc group provides temporary protection of the α-amino group, which can be removed under basic conditions to allow for peptide chain elongation. The Boc group on the ε-amino group, along with the methyl group, ensures that the side chain remains protected during synthesis and can be deprotected under acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage from the resin. peptide.comchempep.comsigmaaldrich.com This orthogonal protection strategy allows for the precise incorporation of a monomethylated lysine at a desired position within the peptide sequence. chemicalbook.com

Researchers have successfully utilized this compound to create a variety of methylated histone tail peptides. peptide.com These synthetic peptides serve as valuable tools to study the binding of "reader" proteins that recognize specific methylation states, to investigate the enzymatic activity of "writer" (methyltransferase) and "eraser" (demethylase) enzymes, and to probe the effects of lysine methylation on chromatin structure and gene transcription. nih.gov The use of this derivative has streamlined the synthesis of these critical research tools, offering high yields and purity. chemicalbook.com

Application Key Reagent Purpose Research Area
Synthesis of methylated histone peptidesThis compoundTo introduce site-specific monomethylation of lysine.Epigenetics, Chromatin Biology
Studying histone reader proteinsSynthetic methylated peptidesTo investigate binding affinities and specificities.Signal Transduction, Gene Regulation
Analyzing histone modifying enzymesSynthetic methylated peptidesTo serve as substrates for methyltransferases and demethylases.Enzymology, Drug Discovery

Creation of Ubiquitin Chains with Defined Lysine Linkages via Chemoenzymatic Synthesis

Ubiquitination, the attachment of ubiquitin (Ub) to substrate proteins, is a versatile post-translational modification that governs a vast array of cellular processes. The formation of polyubiquitin (B1169507) chains, linked through specific lysine residues on ubiquitin itself, creates a complex signaling code. The synthesis of ubiquitin chains with defined lengths and linkages is crucial for understanding the functional outcomes of different chain topologies. chemrxiv.orgnih.gov

While not directly used in all chemoenzymatic strategies, the principles of orthogonal protection embodied by this compound are central to the synthetic challenges in this field. Chemoenzymatic approaches often involve the synthesis of ubiquitin variants with selectively protected lysine residues. chemrxiv.org For instance, strategies have been developed using novel, orthogonal lysine protecting groups that are compatible with both solid-phase peptide synthesis (SPPS) and enzymatic ligation steps. chemrxiv.orgnih.gov These methods allow for the directional assembly of ubiquitin monomers into chains with specific linkages, such as K48 or K63, as well as more complex branched structures. chemrxiv.org

The development of such protecting group strategies, inspired by the utility of derivatives like Fmoc-Lys(Boc)-OH in peptide synthesis, enables the production of homogeneous ubiquitin chains that are invaluable for structural and functional studies of the ubiquitin system. nih.govchempep.com These defined chains are used to investigate the recognition by deubiquitinating enzymes (DUBs), the interaction with ubiquitin-binding domains, and the regulation of downstream signaling pathways. acs.org

Development of Modified Peptides for Protein Interaction Studies

The specific methylation of lysine residues can significantly alter the interaction of a peptide with its binding partners. This compound allows for the synthesis of peptides with and without specific lysine methylation, enabling a direct comparison of their binding affinities and specificities. chemicalbook.com

For example, studies have utilized peptides containing methylated lysine, synthesized using this compound, to investigate the binding of proteins that contain domains specifically recognizing methylated lysine, such as chromodomains, Tudor domains, and MBT domains. chemicalbook.com By systematically varying the methylation state of lysine within a peptide sequence, researchers can dissect the energetic contributions of this modification to the protein-peptide interaction. chemicalbook.com

Furthermore, the introduction of a methyl group on the lysine side chain can influence the peptide's conformation, which in turn can affect its biological activity and interactions. These modified peptides are crucial for validating targets in drug discovery and for elucidating the molecular basis of protein recognition events. smolecule.com

Design and Synthesis of Cell-Penetrating Peptides (CPPs)

The delivery of therapeutic molecules, such as peptides and proteins, into cells is a major challenge in drug development due to the impermeable nature of the cell membrane. Cell-penetrating peptides (CPPs) are short peptides that can traverse the cell membrane and facilitate the intracellular delivery of various cargo molecules. diva-portal.orgfrontiersin.org

Strategies for Enhanced Cellular Uptake of Peptides

The modification of peptides with derivatives like this compound can influence their physicochemical properties, which in turn can affect their cellular uptake. While the primary use of this compound is for introducing methylation, the broader family of protected lysine derivatives, including Fmoc-Lys(Boc)-OH, is fundamental to the synthesis of CPPs. nih.govunipr.it

The synthesis of CPPs often involves the incorporation of multiple cationic residues, such as arginine and lysine, to facilitate interaction with the negatively charged cell membrane. frontiersin.org Fmoc-protected lysine derivatives are standard building blocks in the solid-phase synthesis of these peptides. medsci.orgresearchgate.net The ability to control the sequence and composition of CPPs allows for the optimization of their cell-penetrating capabilities.

Strategies to enhance cellular uptake include modifying the peptide backbone to increase proteolytic stability or altering the charge distribution to improve membrane interactions. frontiersin.orgnih.gov The synthesis of peptide libraries with systematic variations, enabled by SPPS with protected amino acids, is a common approach to identify novel CPPs with improved delivery efficiency.

CPP Strategy Synthetic Approach Key Building Blocks Goal
Cationic CPPsSolid-Phase Peptide Synthesis (SPPS)Fmoc-Arg(Pbf)-OH, Fmoc-Lys(Boc)-OHEnhance electrostatic interactions with the cell membrane.
Amphipathic CPPsSolid-Phase Peptide Synthesis (SPPS)Hydrophobic and charged Fmoc-amino acidsFacilitate membrane insertion and translocation.
Proteolytically stable CPPsIncorporation of D-amino acids or backbone modificationsFmoc-D-amino acids, modified amino acid derivativesIncrease peptide half-life in biological systems. nih.gov

Application in Intracellular Delivery Systems

CPPs synthesized using protected amino acids like Fmoc-Lys(Boc)-OH are widely used as vectors for the intracellular delivery of a broad range of cargo, including small molecules, nucleic acids, and proteins. diva-portal.orgnottingham.ac.uk The CPP is typically conjugated to the cargo molecule, and the resulting conjugate is able to enter cells.

The versatility of SPPS allows for the incorporation of specific functionalities into the CPP sequence. For example, a lysine residue can be incorporated using Fmoc-Lys(Dde)-OH, which has an orthogonal protecting group that can be selectively removed to allow for the attachment of a cargo molecule at a specific site on the peptide. This precise control over conjugation is essential for creating well-defined delivery systems.

The development of sophisticated intracellular delivery systems relies on the ability to synthesize custom peptides with specific properties. Protected amino acids, including the family to which this compound belongs, are the foundational components that make these complex synthetic endeavors possible. creative-peptides.com These systems are being explored for a variety of therapeutic applications, including cancer therapy and gene editing. frontiersin.org

Role in Drug Discovery and Chemical Probe Development

N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-tert-butyloxycarbonyl-N-epsilon-methyl-L-lysine, commonly abbreviated as this compound, is a pivotal protected amino acid derivative utilized in synthetic chemistry. cymitquimica.comchemicalbook.comiris-biotech.de Its unique structure, featuring an Fmoc group protecting the alpha-amino group and a Boc group safeguarding the methylated epsilon-amino group of the lysine side chain, makes it an indispensable tool in the assembly of complex peptides. chemicalbook.com The Fmoc group is base-labile, typically removed with piperidine (B6355638), while the Boc group is acid-labile, cleaved during the final trifluoroacetic acid (TFA) treatment, allowing for orthogonal protection strategies in solid-phase peptide synthesis (SPPS). chempep.comchempep.com This strategic design facilitates the precise incorporation of monomethylated lysine into peptide sequences, which is crucial for advancing various biomedical and chemical biology applications. chemicalbook.comchempep.com

Utilization as Building Blocks for Therapeutic Peptides

This compound and its related derivatives are fundamental building blocks in the synthesis of peptide-based therapeutics. cymitquimica.comevitachem.comchemimpex.com The incorporation of N-epsilon-methylated lysine residues into peptide sequences can significantly influence the resulting peptide's pharmacological properties. Methylation of the lysine side chain can alter a peptide's hydrophobicity, steric profile, and resistance to enzymatic degradation, which are critical factors for improving the stability and potency of drug candidates. cymitquimica.comchemicalbook.com

Peptides containing these modified lysine residues are explored in various therapeutic areas, including the development of treatments for infectious diseases and cancer. For instance, the synthesis of histone tail peptides, which are crucial for epigenetic studies, heavily relies on building blocks like this compound. chemicalbook.com The ability to introduce site-specific lysine methylation allows researchers to create peptides that mimic post-translationally modified (PTM) proteins, enabling detailed investigation of their biological roles and potential as therapeutic targets. chemicalbook.com The synthesis of analogs of complex natural products, such as the antibiotic daptomycin, has also been improved through the development of new synthetic strategies using related Fmoc-protected building blocks, highlighting their importance in creating novel therapeutic agents.

The table below summarizes the key applications of this compound derivatives in the development of therapeutic peptides.

Application AreaRole of this compound DerivativeResearch Focus
Epigenetics Building block for histone tail peptides. chemicalbook.comStudying the effects of lysine methylation on gene expression and protein function. chemicalbook.comsmolecule.com
Drug Development Intermediate in creating peptide-based drugs. evitachem.comsmolecule.comTargeting specific biological pathways in diseases like cancer. smolecule.com
Protein Engineering Enables synthesis of site-specifically modified proteins. Investigating protein-protein interactions and the functional roles of lysine methylation. smolecule.com
Antimicrobial Peptides Enhances stability and bioactivity.Developing peptides with improved resistance to enzymatic degradation for fighting infections. chemicalbook.com

Development of Fluorescently Labeled Peptides for Biological Assays

This compound is instrumental in the development of chemical probes, particularly fluorescently labeled peptides used in a variety of biological assays. biosynth.com The strategic design of lysine derivatives, where the alpha-amino and epsilon-amino groups are orthogonally protected, allows for the site-specific attachment of fluorescent dyes. chempep.combeilstein-journals.org After the peptide chain is assembled, the protecting group on the lysine side chain can be selectively removed to expose the amino group for conjugation with a fluorophore, while the rest of the peptide remains protected.

This methodology is crucial for creating probes to study protein-protein interactions, enzyme activity, and cellular signaling pathways. smolecule.combiosynth.com For example, a synthetic strategy has been developed for assembling conjugates that include a targeting ligand, a peptidic spacer, a fluorescent tag, and a chelating core in a continuous solid-phase process. beilstein-journals.org In this approach, a differentially protected lysine derivative is used to link the fluorophore to the growing peptide chain. beilstein-journals.org Such fluorescently labeled peptides can be used as theranostic tools, combining therapeutic action with diagnostic imaging. The fluorescence of these compounds can also be used to detect toxins in cells. biosynth.com

Application in Microarray Technology for Molecular Probing

Microarray technology provides a powerful high-throughput platform for studying molecular interactions, and this compound plays a key role in the fabrication of specialized peptide microarrays. biosynth.comnih.gov These microarrays are used to investigate the binding specificity of proteins, antibodies, and enzymes to a large number of different peptide sequences simultaneously. nih.gov

A prominent application is in the study of the "histone code," where microarrays displaying peptides with various post-translational modifications (PTMs) are used to probe the binding of histone-interacting proteins. nih.gov this compound is one of the essential Fmoc-protected amino acid derivatives used to manually synthesize these modified histone peptides directly onto the microarray surface or to prepare them for spotting. nih.gov The ability to incorporate monomethylated lysine at specific positions in the peptide sequence is critical for deciphering how these modifications are recognized by "reader" proteins, which in turn regulate gene expression. biosynth.comnih.gov The use of biotinylated peptides containing these modifications allows for their immobilization on streptavidin-coated glass slides, creating a robust platform for probing the interactions of histone-binding proteins, PTM-specific antibodies, and histone-modifying enzymes. nih.gov

Advanced Research Directions and Future Perspectives

Automation and High-Throughput Synthesis of Methylated Peptides

The increasing demand for methylated peptides in academic and industrial research has driven the need for more efficient synthesis methods. Automation and high-throughput synthesis platforms are at the forefront of this effort. Automated peptide synthesizers, particularly those utilizing microwave irradiation, can significantly accelerate the coupling and deprotection steps in SPPS, including those involving Fmoc-Lys(Me,Boc)-OH. kohan.com.twresearchgate.net

The development of high-throughput methods, such as the synthesis of peptide libraries in a 96-well format, allows for the rapid generation of a large number of methylated peptide variants. nih.govresearchgate.net This is particularly valuable for applications like screening for protein-protein interaction inhibitors or mapping enzyme substrate specificity. frontiersin.org The combination of automated synthesis with high-throughput screening technologies promises to accelerate the discovery and optimization of peptide-based therapeutics and research tools. nih.govformulationbio.com

Future developments in this area will likely focus on integrating automated synthesis with online analytics for real-time monitoring of reaction progress and purity. nii.ac.jp This will further enhance the reliability and efficiency of producing complex methylated peptides.

Mechanistic Studies of ε-Methylation Effects on Protein Function

Lysine (B10760008) methylation is a key post-translational modification that regulates protein function in numerous ways, including influencing protein stability, localization, and interactions with other proteins. nih.govtandfonline.comnih.gov The ability to synthesize proteins with site-specific methylation using this compound is crucial for detailed mechanistic studies.

By incorporating methylated lysine at specific positions, researchers can investigate the direct impact of this modification on:

Protein-protein interactions: Methylation can create or block binding sites for other proteins, acting as a molecular switch. researchgate.netwikipedia.org Studying these interactions with synthetic methylated peptides helps to decipher the "histone code" and understand how methylation patterns are "read" by other proteins. acs.org

Enzyme kinetics: Synthetic methylated peptides are invaluable substrates for studying the activity and specificity of histone methyltransferases and demethylases. tandfonline.compnas.org

Future research will likely combine the use of synthetic methylated proteins with advanced biophysical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling, to gain a more complete, atomistic understanding of how ε-methylation fine-tunes protein function. nih.govtandfonline.com

Expansion of this compound Applications in Synthetic Biology

Synthetic biology aims to design and construct new biological parts, devices, and systems. The ability to incorporate unnatural amino acids, such as methylated lysine, into proteins is a powerful tool in this field. chemimpex.com While the primary use of this compound is in chemical peptide synthesis, its utility extends into the realm of synthetic biology.

One promising area is the generation of semisynthetic proteins where a chemically synthesized peptide containing methylated lysine is ligated to a recombinantly expressed protein fragment. nih.govucsf.edu This approach allows for the site-specific introduction of methylation into larger proteins that are difficult to produce entirely through chemical synthesis.

Furthermore, efforts are underway to engineer the cellular machinery to directly incorporate methylated lysine and its analogs into proteins in living cells. researchgate.netnih.gov This involves evolving aminoacyl-tRNA synthetase/tRNA pairs that can recognize and incorporate these modified amino acids in response to a specific codon. nih.gov While challenges remain, successfully integrating this compound or its derivatives into in vivo protein synthesis would represent a major leap forward, enabling the study of lysine methylation in a more native cellular context.

Integration with Chemoenzymatic Peptide and Protein Synthesis Platforms

The limitations of purely chemical or purely biological protein synthesis methods have led to the rise of chemoenzymatic approaches that combine the strengths of both. mdpi.com Solid-phase peptide synthesis (SPPS) using building blocks like this compound excels at creating short to medium-length peptides with precise, site-specific modifications. mdpi.com However, the synthesis of large proteins by SPPS remains challenging. mdpi.com

Enzymatic ligation methods, such as those using sortase or butelase, can be used to stitch together smaller, chemically synthesized peptide fragments into a full-length protein. acs.org This allows for the incorporation of methylated lysine residues, synthesized using this compound, into large, complex proteins. pnas.orgpnas.org

Future directions in this area will focus on:

Developing more efficient and versatile ligases that can join peptide fragments with higher yields and broader sequence compatibility. acs.org

Optimizing one-pot ligation strategies to streamline the assembly of multiple peptide fragments. iris-biotech.de

Combining SPPS with other techniques like native chemical ligation to expand the toolkit for creating large, modified proteins. pnas.orgpnas.org

The integration of this compound-based chemical synthesis with enzymatic ligation platforms will be a powerful strategy for producing the complex, site-specifically modified proteins needed to unravel the intricacies of biological systems. acs.org

Q & A

Q. What are the standard protocols for incorporating Fmoc-Lys(Me,Boc)-OH into solid-phase peptide synthesis?

this compound is used as a building block in solid-phase peptide synthesis (SPPS) to introduce methylated lysine residues. The Boc group on the ε-amino group and the Fmoc group on the α-amino group ensure sequential deprotection during chain elongation. Standard protocols involve:

  • Coupling : Activate the carboxyl group with agents like HBTU/HOBt or DIC/HOAt in DMF for 30–60 minutes .
  • Deprotection : Remove the Fmoc group with 20% piperidine in DMF. The Boc group is retained until final cleavage using TFA .
  • Cleavage : Use TFA-based cocktails (e.g., TFA:H₂O:TIPS = 95:2.5:2.5) to simultaneously remove the Boc group and release the peptide from the resin .

Q. How do solubility properties of this compound influence experimental design?

Solubility impacts reagent handling and coupling efficiency. Key

SolventSolubility (mg/mL)
Water≥4.69
DMSO≥100.8
Ethanol≥51
Optimal stock solutions are prepared in DMSO (≥100 mg/mL) to ensure homogeneity. For aqueous systems, pre-dissolve in DMSO before dilution . Heating to 37°C and sonication enhance dissolution .

Q. What analytical methods are critical for verifying the purity of this compound?

  • HPLC : Purity >98% confirmed via reverse-phase C18 columns with UV detection at 254 nm .
  • Mass Spectrometry (MS) : HRMS (MALDI-TOF) validates molecular weight (e.g., calc. 482.5, observed 482.5) .
  • NMR : ¹H/¹³C NMR ensures structural integrity, particularly for methyl and Boc groups .

Advanced Research Questions

Q. How can this compound be utilized to study histone methylation in epigenetics?

This derivative enables site-specific incorporation of monomethylated lysine into histone peptides. Applications include:

  • Methylation Mimicry : Synthesize histone H3K9me1 or H4K20me1 analogs to study chromatin remodeling .
  • Enzyme Assays : Test methyltransferases (e.g., G9a) or demethylases (e.g., LSD1) using modified peptides .
  • Structural Studies : Crystallography or NMR of methylated peptides bound to reader proteins (e.g., HP1 chromodomains) .

Q. What strategies minimize side reactions during coupling of this compound in sterically hindered sequences?

  • Double Coupling : Repeat coupling steps with fresh reagents to ensure complete reaction .
  • Microwave Assistance : Reduce reaction time (5–10 minutes) and improve yield in challenging sequences .
  • Alternative Activators : Use COMU or Oxyma Pure for reduced racemization in sensitive contexts .

Q. How does the Boc protection strategy impact orthogonal deprotection in branched peptide synthesis?

The Boc group’s acid-labile nature allows selective removal with TFA while retaining other acid-stable protections (e.g., Trt for cysteine). This orthogonality is critical for synthesizing:

  • Dendrimers : Sequential deprotection enables controlled branching .
  • Cyclopeptides : TFA cleavage facilitates simultaneous cyclization and side-chain deprotection .

Q. What are the challenges in characterizing methylated lysine-containing peptides post-synthesis?

  • MS Fragmentation : Methyl groups reduce ionization efficiency; use MALDI-TOF over ESI for better sensitivity .
  • Chromatography : Hydrophobic methylated residues require longer gradients (e.g., 30→60% acetonitrile over 40 minutes) .
  • Quantification : UV absorbance at 220 nm may underestimate purity due to methyl group interference; combine with Edman sequencing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.